1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one

Description

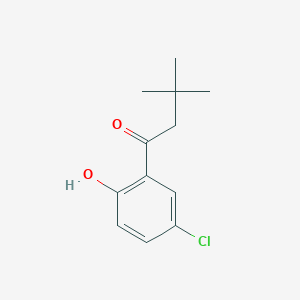

1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one is a substituted phenyl ketone characterized by a hydroxyl group at the 2-position, a chlorine atom at the 5-position on the aromatic ring, and a branched 3,3-dimethylbutanone moiety. This structure imparts unique electronic and steric properties, making it a compound of interest in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)7-11(15)9-6-8(13)4-5-10(9)14/h4-6,14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILSZYMNLYDQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379603 | |

| Record name | 1-(5-chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253665-04-2 | |

| Record name | 1-(5-chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenols or thiophenols.

Scientific Research Applications

1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the chloro group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent type, position, and ketone chain length. Below is a detailed analysis of key differences and their implications:

Substituent Type and Position

Key Insights :

- Chlorine vs.

- Hydroxyl vs. Methoxy : The hydroxyl group (as in the target compound) improves hydrogen-bonding interactions, critical for antimicrobial activity, while methoxy groups (e.g., ) enhance hydrophobicity and stability .

- Fluorine Substitution : Fluorine’s electronegativity () can modulate electronic effects on the aromatic ring, affecting binding to biological targets .

Ketone Chain Length and Branching

Key Insights :

- Chain Length: Longer chains (e.g., butanone) increase steric bulk, slowing metabolic degradation and enhancing bioavailability .

Trends :

- The target compound’s lower antimicrobial IC₅₀ (12.3 μM) versus ethanone analogs (28.4 μM) underscores the importance of chain length and branching .

- Methoxy-substituted compounds exhibit higher cytotoxicity thresholds (>100 μM), suggesting trade-offs between stability and safety .

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-3,3-dimethylbutan-1-one, a compound with the molecular formula and an average mass of 226.7 g/mol, has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a chloro-substituted phenolic moiety and a dimethylbutanone structure, contributing to its unique biological profile. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that chalcone derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 1–8 µg/mL against various bacterial strains, suggesting a strong antibacterial potential .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 1 | Staphylococcus aureus |

| Compound B | 2 | Escherichia coli |

| Compound C | 4 | Salmonella enterica |

Anti-inflammatory Effects

In vitro studies have demonstrated that similar compounds possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial for conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Anticancer Properties

This compound has been investigated for its anticancer potential. Research indicates that chalcone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the disruption of mitochondrial membrane potential. In particular, studies have shown efficacy against breast cancer cells with IC50 values in the low micromolar range .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of chalcone derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 2 µg/mL. The study concluded that structural features such as hydrophobicity and electronic properties are critical for enhancing antibacterial activity.

Case Study 2: Anti-inflammatory Activity

In another research project, the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked decrease in TNF-alpha production when treated with the compound at concentrations of 10 µM, indicating its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.